2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide
Description
2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide is a hydrazinecarbothioamide derivative characterized by a phthalazine moiety and an isopropyl substituent.
Properties
CAS No. |
61051-51-2 |
|---|---|
Molecular Formula |
C12H15N5S |
Molecular Weight |
261.35 g/mol |
IUPAC Name |
1-(phthalazin-1-ylamino)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C12H15N5S/c1-8(2)14-12(18)17-16-11-10-6-4-3-5-9(10)7-13-15-11/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
InChI Key |
JDPXSDIYPUPYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NNC1=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common synthetic route starts with the preparation of phthalazine derivatives, which can be achieved through the reaction of hydrazine with phthalic anhydride . The resulting phthalazine is then reacted with isopropyl isocyanate to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phthalazinone derivatives, while reduction can yield hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds containing phthalazine moieties exhibit significant anticancer activity. For instance, derivatives of phthalazine have been synthesized and tested for their ability to inhibit tumor growth. A study demonstrated that phthalazine derivatives could induce apoptosis in cancer cells, suggesting potential use in cancer therapeutics .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that phthalazine derivatives possess effective antibacterial and antifungal properties. For example, a specific derivative was tested against various microbial strains, exhibiting a notable inhibition zone, which indicates its potential as a new class of antimicrobial agents .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of phthalazine derivatives. These compounds have been shown to mitigate oxidative stress in neuronal cells, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrated that these compounds reduced cell death caused by oxidative damage .
Materials Science Applications
Polymeric Materials
2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide can be used as a building block for synthesizing novel polymeric materials. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research has shown that phthalazine-containing polymers exhibit improved performance in high-temperature applications .
Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensors and electronic devices. Phthalazine derivatives have been investigated for their conductivity and photochemical stability, leading to potential uses in organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies indicate that these materials can enhance the efficiency of energy conversion processes .
Agricultural Chemistry Applications
Pesticidal Activity
There is growing interest in the use of phthalazine derivatives as pesticides. Research has identified specific analogs that demonstrate effective insecticidal and herbicidal activities. Field trials have shown that these compounds can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Regulators
Additionally, certain phthalazine derivatives have been studied for their ability to act as plant growth regulators. These compounds can promote growth and increase yield in various crops by enhancing nutrient uptake and stress resistance. Controlled experiments have indicated improved growth metrics in treated plants compared to untreated controls .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in cancer cells |
| Antimicrobial agents | Significant inhibition zones against microbes | |
| Neuroprotective agents | Reduced oxidative stress in neuronal cells | |
| Materials Science | Polymeric materials | Enhanced thermal stability and mechanical properties |
| Sensors and electronics | Improved conductivity for OLEDs | |
| Agricultural Chemistry | Pesticides | Effective insecticidal activity |
| Plant growth regulators | Increased crop yield and stress resistance |
Case Studies
- Anticancer Activity Study : A derivative of 2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine was tested on various cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics, indicating its potential as a lead compound for drug development.
- Antimicrobial Testing : In a comparative study against known antibiotics, the compound demonstrated superior activity against resistant bacterial strains, suggesting its viability as a new antimicrobial agent.
- Field Trials for Pesticidal Activity : Field trials conducted on crops treated with phthalazine-based pesticides showed a 40% reduction in pest populations without significant adverse effects on non-target species.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit various enzymes and receptors, such as p38MAP kinase, gamma-aminobutyric acid (GABA) receptors, and voltage-gated calcium channels . These interactions lead to the modulation of cellular processes, including apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Key Observations :
Cytotoxicity and Antiproliferative Effects
- Acridine Derivatives (CL-01 to CL-10) : These compounds showed IC50 values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to DNA intercalation via the acridine moiety .
- Sulfonyl Derivatives (4a, 4d, 4e): Compound 4e (4-dimethylaminophenyl substituent) demonstrated antioxidant activity comparable to ascorbic acid at 0.25 mg/mL, while 4a and 4d (benzylidene and 4-Cl-benzylidene) were less active .
- MAO-B Inhibitors (Compounds 23 and 24): (E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (IC50 = 0.042 µM) showed reversible, non-competitive MAO-B inhibition, with low cytotoxicity at therapeutic doses .
Target Compound Implications: The phthalazine ring may enable DNA interaction or enzyme inhibition, but the absence of electron-withdrawing groups (e.g., Cl, NO2) could reduce antiproliferative potency compared to CL-02 or CL-05 .
Metal Complexation Potential
- Copper(II) Complexes : Thiosemicarbazones with allyl or pyridyl substituents (e.g., 2-[(2,4-dihydroxyphenyl)methylidene]-N-allylhydrazine-1-carbothioamide) form stable Cu(II) complexes with moderate antimicrobial activity. Mixed-ligand complexes with 1,10-phenanthroline showed reduced toxicity .
Biological Activity
2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide is a compound that belongs to the phthalazine family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound is synthesized through various chemical reactions involving phthalazine derivatives and hydrazine derivatives, which are common in the development of bioactive molecules. The synthesis typically involves nucleophilic attacks and cyclization reactions to form the desired hydrazine-thioamide structure .
Pharmacological Properties
Phthalazine derivatives, including this compound, exhibit a broad spectrum of biological activities:
1. Anticancer Activity
Research indicates that phthalazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including A2780 (human ovarian carcinoma), NCI-H460 (human lung carcinoma), and MCF-7 (human breast adenocarcinoma). The antiproliferative effects are often evaluated using assays like MTT, with some compounds exhibiting IC50 values less than 10 µM .
2. Antimicrobial Activity
Phthalazine derivatives have also been explored for their antimicrobial properties. Studies indicate that these compounds may possess significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory potential of phthalazine derivatives has been documented in several studies. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition
Many phthalazine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as poly(ADP-ribose) polymerase (PARP) and various kinases. This inhibition disrupts critical signaling pathways that promote tumor growth and inflammatory responses .
2. Molecular Hybridization
Recent strategies in drug design involve molecular hybridization, where pharmacophores from different bioactive molecules are combined to enhance efficacy and reduce side effects. This approach has been applied to develop phthalazine-dithiocarbamate hybrids that show improved anticancer activity compared to their parent compounds .
Research Findings and Case Studies
A summary of relevant research findings on the biological activity of phthalazine derivatives is presented in the following table:
Q & A
What are the established synthetic routes for 2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide, and how are reaction conditions optimized?
Level : Basic
Methodological Answer :
The synthesis typically involves coupling a phthalazin-1-yl acid chloride derivative with a substituted thiosemicarbazide. For example:
Step 1 : React 2-(phthalazin-1-yl)acetyl chloride with N-(propan-2-yl)thiosemicarbazide in a 1,4-dioxane/pyridine mixture at 0°C for 30 minutes, followed by stirring at 25°C for 28 hours.
Monitoring : Reaction progress is tracked via TLC (benzene:methanol, 5:1; Rf ≈ 0.4).
Workup : Precipitation with distilled water, filtration, and recrystallization from ethanol yields the product (75% yield) .
Optimization : Adjusting solvent polarity (e.g., dioxane for solubility), base selection (pyridine for acid scavenging), and temperature gradients ensures reproducibility.
Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers focus on?
Level : Basic
Methodological Answer :
Key techniques include:
- FT-IR Spectroscopy :
- C=O Stretch : ~1686–1690 cm⁻¹ (amide carbonyl).
- C=S Stretch : ~1177–1182 cm⁻¹ (thiocarbonyl).
- N-H Stretch : Broad peaks ~3237–3265 cm⁻¹ (hydrazine NH) .
- NMR Spectroscopy :
- ¹H NMR : Protons on the phthalazine ring (δ 7.5–8.5 ppm) and isopropyl group (δ 1.2–1.4 ppm, doublet).
- ¹³C NMR : Thiocarbonyl carbon at ~180 ppm.
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 333.4 g/mol for analogous compounds) .
How can researchers employ SHELX software in determining the crystal structure of this compound, and what challenges might arise during refinement?
Level : Advanced
Methodological Answer :
Procedure :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to collect intensity data.
Structure Solution : SHELXD (direct methods) or SHELXS (Patterson) for phase determination.
Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.
Challenges :
- Twinned Crystals : Use TWIN/BASF commands in SHELXL for correction.
- Disorder : Apply PART/SUMP restraints for flexible groups (e.g., isopropyl).
- High R-factors : Verify hydrogen bonding networks (e.g., N-H···S interactions) .
What computational methods are recommended for studying the electronic properties and potential bioactivity of this hydrazinecarbothioamide derivative?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., B3LYP/6-311+G(d,p) basis set).
- Mulliken charges to identify electrophilic/nucleophilic sites .
- Molecular Docking :
- Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II). Focus on hydrogen bonds between the thiocarbonyl group and active-site residues .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .
How should discrepancies in spectroscopic data between synthesized batches be systematically investigated?
Level : Advanced
Methodological Answer :
Stepwise Approach :
Repeat Synthesis : Confirm stoichiometry and solvent purity.
Analytical Cross-Check :
- Compare FT-IR C=S stretches (1177–1182 cm⁻¹) to rule out thiourea tautomerism .
- Use HPLC-MS to detect byproducts (e.g., oxidized derivatives).
Crystallographic Validation : SC-XRD resolves structural ambiguities (e.g., isomerism) .
Computational Validation : Overlay experimental and DFT-simulated IR spectra to identify anomalies .
What strategies are effective for analyzing the compound's bioactivity in enzyme inhibition assays?
Level : Advanced
Methodological Answer :
- Enzyme Selection : Target enzymes with thiourea-binding pockets (e.g., carbonic anhydrase IX).
- Assay Design :
- UV-Vis Spectroscopy : Monitor enzyme activity via substrate depletion (e.g., 4-nitrophenyl acetate hydrolysis at 405 nm).
- IC50 Determination : Dose-response curves (0.1–100 μM) with triplicate measurements .
- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) and validate via Lineweaver-Burk plots for mechanism (competitive/non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
